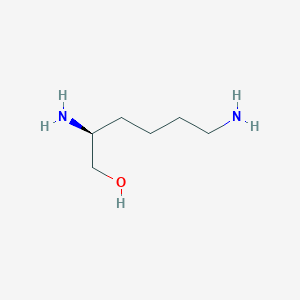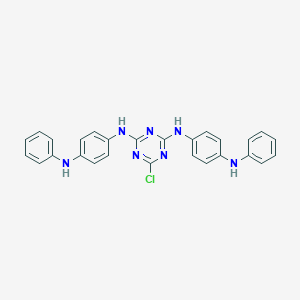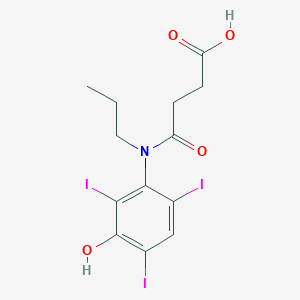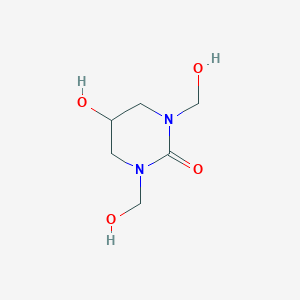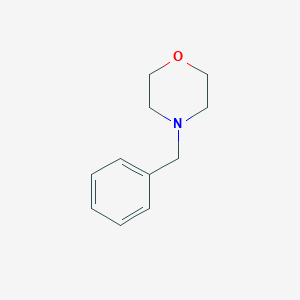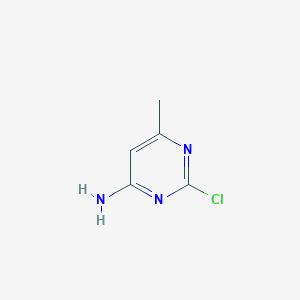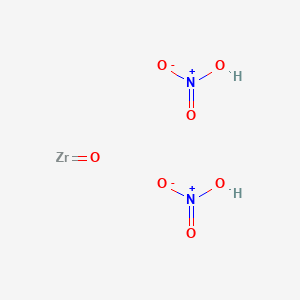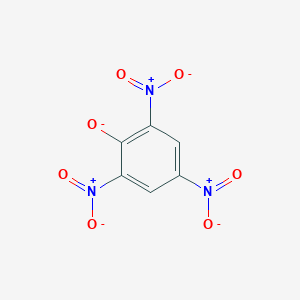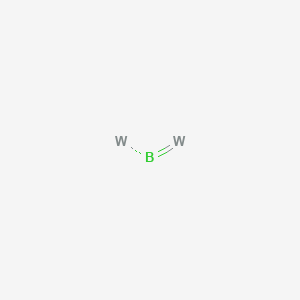
TUNGSTEN BORIDE
Overview
Description
Synthesis Analysis
The synthesis of tungsten boride can involve several methods, including chemical vapor deposition, mechanical alloying, and direct synthesis from elemental powders. The choice of synthesis method affects the purity, microstructure, and properties of the final product. For instance, mechanical alloying allows for the production of nanostructured tungsten boride powders, which can be sintered to form dense ceramics with enhanced mechanical properties.
Molecular Structure Analysis
Tungsten boride compounds exhibit a range of crystal structures depending on their composition. The WB phase, for example, has a simple hexagonal structure, whereas higher boron content phases like W2B5 display more complex structures. The structure significantly influences the material's properties, such as hardness and brittleness.
Chemical Reactions and Properties
Tungsten borides are characterized by their stability and resistance to oxidation at high temperatures. They react with oxidizing agents at elevated temperatures, forming tungsten oxides and boron oxides. These compounds also exhibit significant resistance to chemical attack by acids and alkalis, contributing to their durability in harsh environments.
Physical Properties Analysis
The physical properties of tungsten boride, including high melting points (exceeding 3000°C for some phases) and densities, make them suitable for high-temperature applications. Their hardness, one of the highest among known materials, is crucial for applications requiring wear resistance.
Chemical Properties Analysis
Chemically, tungsten borides are inert in many environments, contributing to their wide use in corrosive settings. They exhibit metallic conductivity, with electrical properties that can be tuned through doping or by varying the stoichiometry and synthesis conditions.
For more in-depth and specific insights, including the most recent advancements in tungsten boride research, refer to the following sources:
- Aryloxy complexes and cyclometallated aryloxy alkylidene complexes of tungsten (VI) for the metathesis of functionalized olefins indicate the versatility and reactivity of tungsten compounds in organometallic chemistry (Lefebvre et al., 1995).
- The review on the synthesis methods of nano-tungsten oxide dihydrate colloid highlights recent developments in tungsten compound synthesis methods, showcasing the diversity in approaches to creating tungsten-based materials (Mushtaq et al., 2021).
- Molybdenum and tungsten imido alkylidene complexes as efficient olefin-metathesis catalysts review key observations in the development of tungsten-based catalysts for chemical synthesis, emphasizing the role of tungsten in catalysis (Schrock & Hoveyda, 2003).
Scientific Research Applications
Mechanical Properties and Crystal Structure Analysis :
- Tungsten borides are known for their superior mechanical properties, rivaling traditional superhard materials. Their complex crystal structures have been studied to understand their stability and predict new structures for synthesis, which is crucial for exploring their potential as promising materials (Li et al., 2013).
Formation of Hard Coatings :
- Studies have shown that tungsten boride coatings can be formed on tungsten samples using techniques like spark plasma sintering boriding. These coatings exhibit high hardness, chemical inertness, and electronic conductivity, making them suitable for abrasive, corrosion-resistant, and electrode materials in demanding environments (Khor et al., 2005).
Wear Resistance :
- The wear mechanisms of boride coatings on pure tungsten have been explored, revealing that these coatings undergo different types of wear, including abrasion and fracture. Such properties are crucial for applications where resistance to wear is a significant factor (Ingole et al., 2005).
Synthesis of Tungsten Boride Powders :
- New synthetic methods have been developed using tungsten and boron carbide as raw materials. These methods allow the preparation of pure tungsten boride, which can be used in superhard materials, anti-friction materials, and catalytic materials (Wang et al., 2020).
Strengthening of Cemented Tungsten Carbide :
- Tungsten borides have been used to strengthen cemented tungsten carbide, improving the wear resistance and lifetime of carbide tools. This is particularly significant in applications like hard rock drilling (Johnston & Catledge, 2016).
Superconductivity :
- Certain modifications of tungsten borides have been found to exhibit superconducting properties, which opens up possibilities for their use in superconducting materials and technologies (Kayhan et al., 2012).
Electrocatalysis :
- Tungsten-based boride electrocatalysts have been studied for their activity in hydrogen evolution reactions. These studies suggest potential applications in energy conversion technologies (Park et al., 2019).
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/B.2W | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEAOSSMQHGXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]=[W].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BW2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 25113385 | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



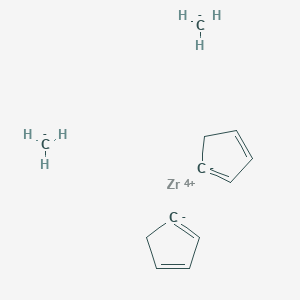
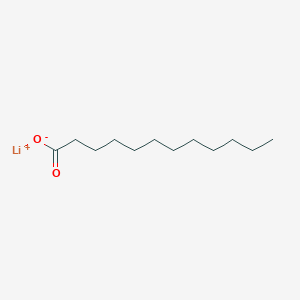
![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

